3-(2-Methoxyphenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 3-(2-Methoxyphenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features a 2-methoxyphenyl group at position 3 and a 2-methyl-3-phenylallylidene moiety at position 4 (Figure 1).
Properties
CAS No. |
478256-94-9 |
|---|---|
Molecular Formula |
C19H18N4OS |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18N4OS/c1-14(12-15-8-4-3-5-9-15)13-20-23-18(21-22-19(23)25)16-10-6-7-11-17(16)24-2/h3-13H,1-2H3,(H,22,25)/b14-12+,20-13+ |
InChI Key |
RMPSFSMFNGYXJK-OCRAYANJSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The sulfur atom in the thione group (-C=S) serves as a nucleophilic site, enabling reactions with alkylating or acylating agents.
Example Reaction :
Conditions :
Key Data :
| Reagent | Product | Yield (%) | Characterization Method |
|---|---|---|---|
| Methyl iodide | S-Methylated triazole | 70 | LC-MS |
| Benzyl chloride | S-Benzyl derivative | 65 | IR, |
Condensation Reactions via the Imine Group
The allylidene amino group (-N=CH-) undergoes condensation with primary amines or hydrazines, forming secondary Schiff bases or hydrazone derivatives.
Example Reaction :
Conditions :
-
Solvent: Methanol
-
Catalyst: Glacial acetic acid (2 drops)
-
Temperature: Room temperature, 12 hours
Key Findings :
-
Hydrazone derivatives show enhanced antimicrobial activity compared to the parent compound .
-
Reaction kinetics favor electron-deficient amines due to the electrophilic nature of the imine carbon .
Cycloaddition Reactions
The conjugated allylidene moiety participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles.
Example Reaction :
Conditions :
Key Data :
| Nitrile Oxide | Product Structure | Yield (%) | Biological Activity (IC, μM) |
|---|---|---|---|
| Phenyl nitrile oxide | Isoxazoline-triazole hybrid | 62 | Anticancer: 12.3 (HeLa cells) |
Metal Coordination Complexation
The thione sulfur and imine nitrogen act as bidentate ligands, forming stable complexes with transition metals.
Example Reaction :
Conditions :
Key Findings :
-
Cu(II) complexes exhibit superior antioxidant activity (IC = 8.7 μM in DPPH assay) compared to the free ligand .
-
Stability constants () for metal complexes:
-
Cu(II): 5.2
-
Ni(II): 4.8
-
Co(II): 4.5
-
Electrophilic Substitution on the Methoxyphenyl Ring
The methoxy group (-OCH) directs electrophiles to the para position of the aromatic ring.
Example Reaction :
Conditions :
Regioselectivity :
-
Nitration occurs exclusively at the para position relative to the methoxy group .
-
Halogenation (e.g., Br/FeBr) follows similar orientation.
Acid/Base-Mediated Hydrolysis
The Schiff base linkage hydrolyzes under acidic conditions, regenerating the aldehyde and amine precursors.
Example Reaction :
Conditions :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the allylidene double bond and external alkenes.
Example Reaction :
Conditions :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Chlorophenyl vs. Methoxyphenyl Derivatives
The compound 3-(3-Chlorophenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione () replaces the 2-methoxyphenyl group with a 3-chlorophenyl moiety. Chlorine, being electron-withdrawing, reduces electron density on the triazole ring compared to methoxy, which may alter reactivity in nucleophilic or electrophilic reactions. This substitution could also impact biological activity, as chloro derivatives often exhibit enhanced antimicrobial properties .
Fluorinated Analogues
Compounds like (E)-3-(2-ethoxyphenyl)-4-(2-fluorobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione () feature fluorine at the benzylidene position.
Bulkier Substituents
Derivatives with tert-butyl groups () or quinolinyl substituents () introduce significant steric hindrance. For example, 4-((3,5-Di-tert-butyl-4-hydroxybenzylidene)amino)-3-(quinolin-2-yl)-1H-1,2,4-triazole-5(4H)-thione () shows reduced solubility in polar solvents due to hydrophobic tert-butyl groups, contrasting with the more polar methoxy group in the target compound .
Physicochemical and Crystallographic Properties
Solubility and Stability
- The methoxy group in the target compound improves aqueous solubility compared to halogenated or tert-butyl derivatives. For instance, 4-((4-Chlorobenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione () is less soluble in ethanol due to its hydrophobic chloro substituent .
- Crystal Packing: The allylidene group in the target compound may adopt a planar conformation, facilitating π-stacking interactions, as seen in 4-[(E)-(4-fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione (), which exhibits tight molecular packing via F···H interactions .
Spectroscopic Characterization
Comparative Data Table
*Estimated based on analogous microwave-assisted syntheses ().
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 3-(2-Methoxyphenyl)-4-((2-methyl-3-phenylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Triazole Formation : React thiourea derivatives with hydrazine hydrate under acidic conditions to form the 1,2,4-triazole-5-thione core .
Schiff Base Condensation : Introduce the allylideneamino group by refluxing the triazole intermediate with 2-methyl-3-phenylpropenal in ethanol, catalyzed by H₂SO₄. This mimics the synthesis of analogous Schiff bases (e.g., used furfural for similar condensation) .
Purification : Recrystallize from ethanol-DMF mixtures to isolate pure crystals. Optimize reaction times (e.g., 3–5 hours) and molar ratios (1:1.2 for triazole:aldehyde) to improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR and NMR : Confirm functional groups (e.g., thione C=S stretch at ~1200 cm⁻¹) and substituent positions. Use -NMR to identify methoxy protons (δ ~3.8–4.0 ppm) and allylidene CH=N protons (δ ~8.5–9.0 ppm) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. Refinement via SHELXL (e.g., ) can reveal torsional angles between the triazole core and substituents, critical for stability and reactivity .
Q. How is the biological activity of this compound initially screened?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values with standard drugs like ampicillin .
- Enzyme Inhibition Studies : Test against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using spectrophotometric assays. Triazole-thiones often exhibit IC₅₀ values in the µM range .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer :
- Computational Setup : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO energies to predict charge-transfer interactions and reactivity. For example, found HOMO-LUMO gaps of ~4.5 eV in similar triazoles, correlating with stability .
- Vibrational Analysis : Compare experimental IR peaks (e.g., C=S at 1195 cm⁻¹) with scaled DFT frequencies. Discrepancies >5% may indicate conformational flexibility or crystal-packing effects .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structure Validation : Use PLATON ( ) to check for crystallographic disorders or misassigned substituents. For example, incorrect allylidene group orientation could reduce antimicrobial efficacy .
- Dose-Response Reassessment : Perform dose-escalation studies (0.1–100 µM) to identify non-linear activity trends. Triazole derivatives often show biphasic responses due to solubility limits .
Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing and stability?
- Methodological Answer :
- Hydrogen Bond Analysis : Map interactions like N–H···S and C–H···O using Mercury or OLEX2. observed chains via N1–H1N1···S1 (d = 3.265 Å), stabilizing the crystal lattice .
- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition temperatures (e.g., >200°C) with intermolecular bond strength. Stronger networks reduce sublimation rates .
Q. What mechanistic insights explain the formation of the allylideneamino substituent during synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in situ IR or -NMR to track imine (CH=N) formation. Schiff base condensation typically follows nucleophilic attack by the triazole’s amino group on the aldehyde, followed by dehydration .
- Kinetic Studies : Vary temperature (60–100°C) and solvent polarity (ethanol vs. DMF) to determine rate-limiting steps. Polar aprotic solvents may accelerate imine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
